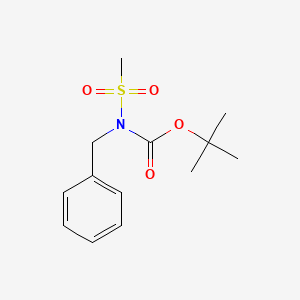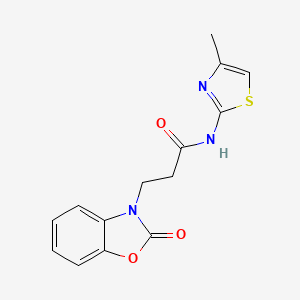![molecular formula C18H13Cl2NO2S B2560672 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 343372-75-8](/img/structure/B2560672.png)
2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of sulfonyl compound, which typically consists of a sulfur atom bonded to two oxygen atoms and an organic group . Sulfonyl compounds are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of a similar compound, sulphenone, has a molecular weight of 252.717 and its IUPAC Standard InChIKey is OFCFYWOKHPOXKF-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonyl compounds can undergo a variety of reactions, including substitution and addition reactions . The specific reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
A similar compound, Bis(4-chlorophenyl) sulfone, has a boiling point of 250 °C/10 mmHg and a melting point of 143-146 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complexes
The compound 2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine, due to its structural features, contributes significantly to the synthesis of various metal complexes, showcasing its utility in forming cyclometalated compounds with metals such as iridium and ruthenium. These complexes have been characterized for their photophysical properties, redox behavior, and catalytic abilities, highlighting their potential in photophysical studies and catalysis. For instance, cyclometalated complexes of iridium(III) using functionalized polypyridines exhibit luminescence and redox activities, indicating their application in materials science and electronics. Similarly, ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, facilitated by (arene)ruthenium(II) complexes, showcases the compound's role in regioselective catalytic processes, offering pathways to synthesize atypically positioned sulfone groups on aromatic compounds, further expanding its application in synthetic chemistry (Neve et al., 1999) (Saidi et al., 2011).
Molecular Docking and Antiviral Activity
Further applications of derivatives of this compound include their use in medicinal chemistry, where docking studies and structural analysis of tetrazole derivatives have been performed. These studies aim to understand the interaction of molecules within biological targets, such as enzymes, potentially leading to the development of new therapeutic agents. Additionally, the synthesis of thiadiazole sulfonamides and their evaluation for antiviral activities highlight the compound's relevance in drug discovery, suggesting its derivatives could serve as leads in the development of new antiviral drugs (Al-Hourani et al., 2015) (Chen et al., 2010).
Environmental Contaminant Metabolism
The structure of this compound is also relevant in environmental science, particularly in the study of polychlorinated biphenyls (PCBs) and their metabolites. Research on sulfone metabolites of PCBs elucidates the bioaccumulation and persistence of these compounds in wildlife and human tissues, contributing to understanding the environmental impact and toxicity of chlorophenyl sulfones. This knowledge is crucial for environmental monitoring and the development of strategies to mitigate the effects of persistent organic pollutants (Bergman et al., 1994).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S/c1-12-11-16(13-5-3-2-4-6-13)21-18(20)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKNGMORAFYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)
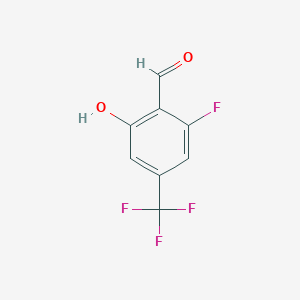


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
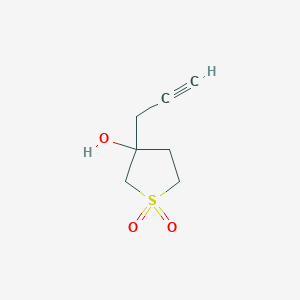
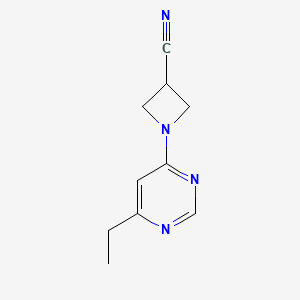
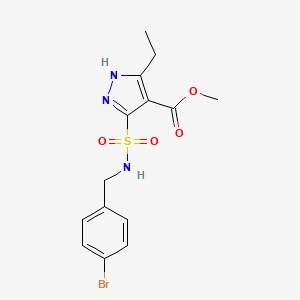
![rac-(4aS,7aR)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/no-structure.png)
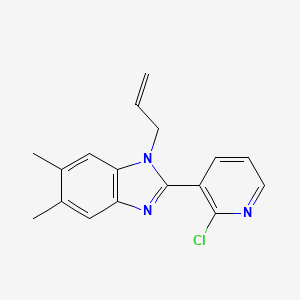

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2560609.png)
